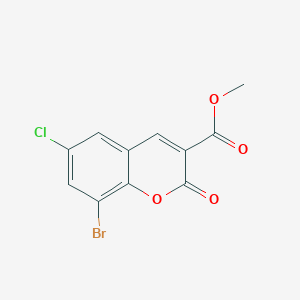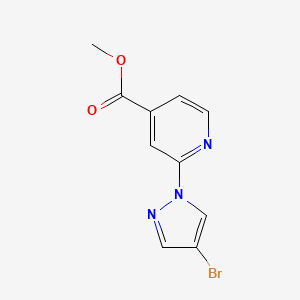
3-(Pentafluorothio)phenylacetylene
概要
説明
3-(Pentafluorothio)phenylacetylene: is an organic compound with the molecular formula C8H3F5S It is characterized by the presence of a pentafluorothio group attached to a phenyl ring, which is further connected to an acetylene group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentafluorothio)phenylacetylene typically involves the reaction of pentafluorothiophenol with phenylacetylene under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the pentafluorothio group is introduced to the phenylacetylene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions: 3-(Pentafluorothio)phenylacetylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pentafluorothio group to a thiol or other reduced forms.
Substitution: The acetylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Catalysts such as palladium or copper complexes are often used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted phenylacetylenes.
科学的研究の応用
3-(Pentafluorothio)phenylacetylene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Employed in the development of advanced materials with unique electronic properties.
Biology and Medicine: Investigated for potential use in drug development and as a probe in biochemical studies.
Industry: Utilized in the production of specialty chemicals and polymers.
作用機序
The mechanism of action of 3-(Pentafluorothio)phenylacetylene involves its interaction with various molecular targets. The pentafluorothio group imparts unique electronic properties, which can influence the reactivity and binding affinity of the compound. In biochemical applications, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
類似化合物との比較
Phenylacetylene: Lacks the pentafluorothio group, resulting in different electronic properties and reactivity.
Pentafluorothiophenol: Contains the pentafluorothio group but lacks the acetylene moiety.
3-(Trifluoromethyl)phenylacetylene: Similar structure but with a trifluoromethyl group instead of pentafluorothio.
Uniqueness: 3-(Pentafluorothio)phenylacetylene is unique due to the presence of both the pentafluorothio and acetylene groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
(3-ethynylphenyl)-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5S/c1-2-7-4-3-5-8(6-7)14(9,10,11,12)13/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELVZKLFWXZJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901231310 | |
| Record name | Sulfur, (3-ethynylphenyl)pentafluoro-, (OC-6-21)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1426290-10-9 | |
| Record name | Sulfur, (3-ethynylphenyl)pentafluoro-, (OC-6-21)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1426290-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur, (3-ethynylphenyl)pentafluoro-, (OC-6-21)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[N-[(2-Methoxyphenyl)methylideneamino]-C-methylsulfanylcarbonimidoyl]-prop-2-enylazanium;iodide](/img/structure/B1430306.png)



![3-nitro-N-[(1E,3E)-3-[(3-nitrophenyl)imino]prop-1-en-1-yl]aniline hydrochloride](/img/structure/B1430316.png)








